Abiraterone acetate
Overview
Description
An androstene derivative that inhibits STEROID 17-ALPHA-HYDROXYLASE and is used as an ANTINEOPLASTIC AGENT in the treatment of metastatic castration-resistant PROSTATE CANCER.
Scientific Research Applications
Inhibition of Cytochrome P45017alpha : Abiraterone, a derivative of 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate, is a potent inhibitor of human cytochrome P45017alpha, an enzyme involved in steroid biosynthesis. This inhibition is linked to its 16,17-double bond, crucial for irreversible binding to the enzyme (Jarman, Barrie, & Llera, 1998).
Prostate Cancer Treatment : Certain modifications of galeterone, another derivative, have shown significant antiproliferative and androgen receptor degrading activities. These modifications highlight the importance of the benzimidazole moiety at C-17 and hydrophilic groups at C-3 (Purushottamachar et al., 2013).
Androstene Derivatives as Prostate Cancer Treatment : Synthesized 17-(2'-oxazolyl)- and 17-(2'-thiazolyl)-androsta-5,16-diene derivatives have shown to be potent inhibitors of 17 alpha-hydroxylase-C(17,20)-lyase, an enzyme relevant for prostate cancer treatment (Zhu et al., 2003).
Inhibitors of 17α-Hydroxylase/17, 20-Lyase : Certain 17-azolyl-Δ16 steroids synthesized from 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene have been identified as potent inhibitors of rat testicular 17α-lyase, a crucial enzyme in steroid biosynthesis (Njar, Klus, & Brodie, 1996).
CYP17 Inhibitors/Antiandrogens for Prostate Cancer : Novel steroidal C-17 benzoazoles and pyrazines, derivatives of 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate, were synthesized and shown to be potent inhibitors of human CYP17 enzyme and antagonists of both wild type and mutant androgen receptors. These compounds exhibited promising antitumor activity in prostate cancer models (Handratta et al., 2005).
Identification and Characterization in Abiraterone Acetate Bulk Drug : During the synthesis of this compound, impurities related to 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate were identified and characterized, highlighting the importance of purity in pharmaceutical synthesis (Hu et al., 2018).
Properties
IUPAC Name |
(10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQSJCZCSLXRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861414 | |
Record name | 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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